N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

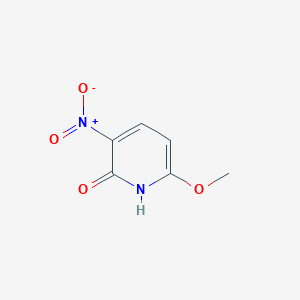

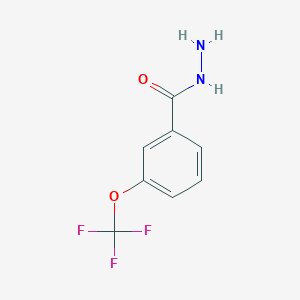

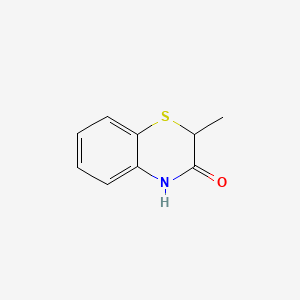

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is a compound that can be inferred to have a structure based on a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is likely to be synthesized from furan derivatives and involves the introduction of a methanesulfonamide group. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties can be extrapolated from related research on furan derivatives and methanesulfonamide compounds.

Synthesis Analysis

The synthesis of furylmethane derivatives, which are structurally related to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, can be achieved using a two-phase reaction system. This system utilizes an acidic aqueous phase containing -SO3H functionalized ionic liquids and a furan phase. The ionic liquids with alkyl chain linkers show more effectiveness and acidity, which enhances the yield of the condensation products. The best activity was observed with an imidazolium-based butylsulfonic acid ionic liquid, achieving a yield of up to 84% .

Molecular Structure Analysis

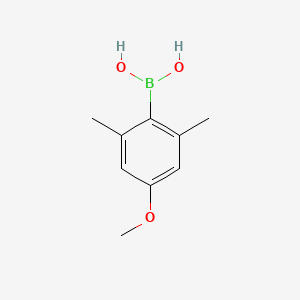

The molecular structure of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would include a furan ring, an ethyl group, a formyl group, and a methanesulfonamide moiety. The furan ring provides aromaticity, while the formyl group is a reactive aldehyde that can participate in further chemical reactions. The methanesulfonamide group is a good leaving group in nucleophilic substitution reactions and can also provide solubility in water due to its polar nature.

Chemical Reactions Analysis

Compounds similar to N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions. For instance, the formyl group can react with nucleophiles in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The methanesulfonamide group can be involved in reactions with nucleophiles where it acts as a leaving group, leading to the formation of new sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide would be influenced by its functional groups. The furan ring contributes to the compound's aromatic character, while the formyl group can increase reactivity. The methanesulfonamide group is likely to enhance the solubility in polar solvents due to its polar nature. The compound's boiling point, melting point, and solubility would be determined by the interplay of these functional groups and the overall molecular structure.

Relevant Case Studies

While there are no direct case studies on N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide, related research on methanesulfonamide compounds provides insight into their biological activity. For example, N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a potent agonist at alpha 1-adrenoceptors, indicating that methanesulfonamide derivatives can have significant pharmacological effects . Additionally, the impact of ethyl methanesulfonate on maize seedlings demonstrates that methanesulfonate compounds can influence growth and RNA synthesis, suggesting potential applications in agriculture and mutagenesis studies .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Research has shown that derivatives of methanesulfonamide, including those with furan-2-ylmethyl groups, play a crucial role in catalysis. For instance, the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts in base-free transfer hydrogenation of ketones highlights the utility of sulfonamide derivatives in catalysis under mild conditions, without the need for basic additives or halide abstractors, demonstrating high activity in transfer hydrogenation processes (Ruff et al., 2016).

Molecular Structure and Supramolecular Chemistry

The study of molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methanesulfonamide reveals insights into their conformation and hydrogen bonding patterns. These studies provide a foundational understanding of how these compounds interact at the molecular level, which is crucial for their application in various chemical reactions and material science (Jacobs et al., 2013).

Material Science and Synthesis

Sulfonamide derivatives, including those related to the compound , have been explored for their potential in material science, particularly in the synthesis of new materials. For example, the development of a two-phase system for the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids demonstrates the versatility of sulfonamide derivatives in promoting efficient chemical reactions (Shinde & Rode, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCGMLSKJLPIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)